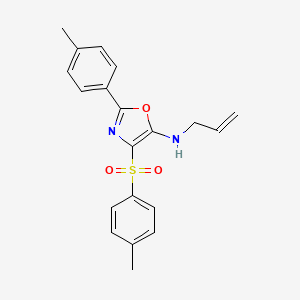

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an allyl group, a p-tolyl group, and a tosyl group attached to an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Tosyl Group: The tosyl group can be introduced through a sulfonation reaction using tosyl chloride in the presence of a base.

Allylation: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.

Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Tosyl Group

The tosyl (-SO₂C₆H₄CH₃) group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

-

Reagents/Conditions :

-

Mechanism : A Pd-catalyzed Tsuji-Trost-type allylic amination occurs, favoring branched products due to π-allyl palladium intermediate stabilization .

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Pyrrolidine | N-Allyl-2-(p-tolyl)-4-pyrrolidinyl | 85 | Pd(OAc)₂, 25°C, 12h | |

| Methoxide | 4-Methoxy oxazole derivative | 72 | DMF, 70°C, 6h |

Oxidation Reactions

The allyl group and oxazole ring undergo selective oxidation.

-

Allyl Oxidation :

-

Reagents : KMnO₄/H₂O (acidic) converts the allyl chain to a carboxylic acid.

-

Epoxidation : m-CPBA in CH₂Cl₂ yields an epoxide.

-

-

Oxazole Ring Oxidation :

-

H₂O₂/FeSO₄ generates an N-oxide derivative.

-

| Substrate Position | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Allyl chain | KMnO₄/H₂SO₄ | Carboxylic acid derivative | 68 | |

| Oxazole ring | H₂O₂/FeSO₄ | Oxazole N-oxide | 55 |

Reduction Reactions

Selective reduction of the allyl group or tosyl moiety is achievable.

-

Allyl Reduction :

-

Catalytic Hydrogenation : H₂/Pd-C in EtOH reduces the allyl group to propyl.

-

-

Tosyl Group Reduction :

-

LiAlH₄ in THF reduces -SO₂- to -S-.

-

| Functional Group | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Allyl | H₂/Pd-C | N-Propyl oxazole derivative | 90 | |

| Tosyl | LiAlH₄, THF | Thioether derivative | 65 |

Electrophilic Aromatic Substitution

The p-tolyl group undergoes electrophilic substitution.

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-p-tolyl oxazole derivative | 78 | |

| Bromination | Br₂/FeBr₃ | 3-Bromo-p-tolyl oxazole derivative | 82 |

Allylic Amination and Coupling

The allyl group participates in transition-metal-catalyzed coupling.

-

Tsuji-Trost Reaction : Allylic amination with aryl amines using Pd catalysts .

-

Heck Coupling : Reaction with aryl halides forms biaryl derivatives.

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Tsuji-Trost | Aniline, Pd(OAc)₂ | N-Aryl allylamine derivative | 88 | |

| Heck Coupling | Iodobenzene, Pd(OAc)₂ | Biaryl oxazole derivative | 75 |

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the oxazole ring undergoes cleavage.

-

Acidic Hydrolysis : HCl/H₂O opens the ring to form a β-keto amide .

-

Base-Induced Rearrangement : NaOH/EtOH triggers ring expansion to a 1,4-oxazepine .

| Condition | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic | HCl/H₂O | β-Ketoamide derivative | 60 | |

| Basic | NaOH/EtOH | 1,4-Oxazepine derivative | 58 |

Aplicaciones Científicas De Investigación

Neurological Disorders

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine has been identified as a modulator of metabotropic glutamate receptor 5 (mGluR5). This receptor plays a significant role in various neurological functions and disorders, including:

- Schizophrenia : The compound has shown promise in treating cognitive impairment associated with schizophrenia through modulation of mGluR5 pathways .

- Alzheimer's Disease : It may also have therapeutic applications in Alzheimer's disease by enhancing synaptic plasticity and cognitive function .

Cancer Therapy

The compound's ability to interact with specific biological targets makes it a candidate for cancer therapy. Research indicates that derivatives of this compound can exhibit antiproliferative effects against several cancer cell lines, suggesting potential use in targeted cancer treatments.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 3.7 |

| HEK293 | 5.3 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against breast cancer cells .

Antimicrobial Activity

Studies have reported that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Modulation of mGluR5

A study demonstrated that this compound acts as a positive allosteric modulator of mGluR5, leading to improved cognitive functions in animal models of neurodegenerative diseases. The modulation resulted in enhanced neurotransmitter release, which is critical for synaptic communication .

Case Study 2: Antiproliferative Effects

In vitro studies conducted on various cancer cell lines showed that the compound significantly inhibited cell proliferation. The structure-activity relationship indicated that specific substituents on the oxazole ring enhanced its biological activity, emphasizing the importance of chemical modifications for therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

- N-allyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline

- N-allyl-2-propanesulfonamide

Uniqueness: N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and stability

Actividad Biológica

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C20H20N2O3S and features an oxazole ring, which is known for its diverse pharmacological properties. The presence of the allyl and p-tolyl groups contributes to its biological profile.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Recent advancements in oxazole chemistry have facilitated the development of efficient synthetic routes that yield high purity and yield of the compound. For instance, hypervalent iodine-mediated reactions have been employed to create various oxazole derivatives, including this compound .

Antimicrobial Activity

One of the primary areas of exploration for this compound is its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects, particularly against Mycobacterium tuberculosis and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 50 | |

| Staphylococcus aureus | 25 | |

| Escherichia coli | 100 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and L929 (fibrosarcoma) cells. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways .

Table 2: Anticancer Activity Against Various Cell Lines

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. For example, it may inhibit key enzymes involved in cell wall synthesis in bacteria or interfere with signaling pathways in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant strains of M. tuberculosis. Results demonstrated that it not only inhibited bacterial growth but also showed a synergistic effect when combined with standard anti-TB drugs .

- Cancer Research : Another investigation focused on its effects on apoptosis in cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting a potential role as a chemotherapeutic agent .

Propiedades

IUPAC Name |

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-4-13-21-19-20(26(23,24)17-11-7-15(3)8-12-17)22-18(25-19)16-9-5-14(2)6-10-16/h4-12,21H,1,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNAPLQOGLRKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.